molecular formula C22H28O2 B7800605 3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone

3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone

Cat. No.: B7800605
M. Wt: 324.5 g/mol
InChI Key: UTSXCYFVGSFPGR-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a diphenoquinone core. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone typically involves the oxidation of 3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature.

Industrial Production Methods

While specific industrial production methods for 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various quinone derivatives.

    Reduction: It can be reduced to form the corresponding hydroquinone.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Various quinone derivatives.

    Reduction: Corresponding hydroquinone.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl or methyl groups.

Scientific Research Applications

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its potential antioxidant properties and effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it a useful antioxidant. It can scavenge free radicals and protect biological molecules from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol: The precursor to 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone.

    3,5-Di-tert-butylcatechol: Another compound with tert-butyl groups and antioxidant properties.

    3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A well-known antioxidant used in food and industrial applications.

Uniqueness

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is unique due to its specific structure, which imparts distinct redox properties and reactivity. Its ability to undergo reversible oxidation and reduction makes it particularly valuable in research focused on redox chemistry and antioxidant mechanisms.

Properties

IUPAC Name

(4Z)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXCYFVGSFPGR-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C/2\C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone
Reactant of Route 2
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone
Reactant of Route 3
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone
Reactant of Route 4
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone
Reactant of Route 5
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone
Reactant of Route 6
3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.